molecular formula C6H3BrF2 B578604 1-BROMO-3,5-DIFLUOROBENZENE-D3 CAS No. 1219798-73-8

1-BROMO-3,5-DIFLUOROBENZENE-D3

Cat. No.: B578604
CAS No.: 1219798-73-8
M. Wt: 196.009
InChI Key: JHLKSIOJYMGSMB-CBYSEHNBSA-N
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Description

1-Bromo-3,5-difluorobenzene-D3 is a deuterated derivative of 1-Bromo-3,5-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .

Preparation Methods

1-Bromo-3,5-difluorobenzene-D3 can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromo-3,5-difluorobenzene-D3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluorobenzene-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it useful in studying drug metabolism and distribution . The compound can also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

1-Bromo-3,5-difluorobenzene-D3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in metabolic studies and drug development.

Properties

CAS No.

1219798-73-8

Molecular Formula

C6H3BrF2

Molecular Weight

196.009

IUPAC Name

1-bromo-2,4,6-trideuterio-3,5-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D

InChI Key

JHLKSIOJYMGSMB-CBYSEHNBSA-N

SMILES

C1=C(C=C(C=C1F)Br)F

Synonyms

1-BROMO-3,5-DIFLUOROBENZENE-D3

Origin of Product

United States

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